molecular formula C19H14N4 B7741839 (2E)-3-(1H-INDOL-3-YL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

(2E)-3-(1H-INDOL-3-YL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Cat. No.: B7741839
M. Wt: 298.3 g/mol
InChI Key: ZWDXJVLANBXWPI-JLHYYAGUSA-N
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Description

(2E)-3-(1H-Indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a conjugated enenitrile derivative featuring a hybrid heterocyclic scaffold. Its structure combines a 1H-indol-3-yl group and a 1-methyl-1H-1,3-benzodiazol-2-yl moiety linked via a propenenitrile backbone. The indole and benzodiazole groups are pharmacologically significant, with indole derivatives often exhibiting antimicrobial, anticancer, and anti-inflammatory activities , while benzodiazoles are known for their role in medicinal chemistry as kinase inhibitors or DNA intercalators . The (2E)-configuration of the double bond and the electron-withdrawing nitrile group may influence its reactivity, stability, and binding interactions in biological systems.

Properties

IUPAC Name

(E)-3-(1H-indol-3-yl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4/c1-23-18-9-5-4-8-17(18)22-19(23)13(11-20)10-14-12-21-16-7-3-2-6-15(14)16/h2-10,12,21H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDXJVLANBXWPI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CNC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CNC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • N-Methylation (as in the chalcone derivative) improves metabolic stability but may reduce solubility due to increased hydrophobicity .
  • The nitrile group in the target compound could confer stronger electron-withdrawing effects compared to carbonyl groups in chalcones, altering reactivity in nucleophilic additions or cycloadditions .

Key Observations :

  • Chalcone derivatives (e.g., furan/thiophene-substituted) show moderate anti-tubercular activity, suggesting that the target compound’s benzodiazole group might enhance potency against similar targets .
  • The absence of reported data for the target compound highlights a gap in current research, necessitating further studies on its synthesis, characterization, and bioactivity.

Structural and Computational Insights

  • Crystallography : SHELX software has been widely used to refine crystal structures of similar compounds, such as imidazole-indole hybrids . The target compound’s structure could be resolved via X-ray crystallography with SHELXL refinement.
  • Molecular Docking : Indole-chalcones exhibit docking affinity for malarial enzymes (e.g., PfENR), suggesting that the target compound’s benzodiazole group may interact with hydrophobic pockets in analogous targets .

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : Piperidine or ammonium acetate in ethanol.

  • Temperature : Reflux at 80–90°C for 6–8 hours.

  • Mechanism : The base deprotonates the active methylene group of the benzodiazole acetonitrile, generating a nucleophilic enolate. This attacks the aldehyde carbonyl of indole-3-carboxaldehyde, followed by dehydration to form the α,β-unsaturated nitrile.

Key Observations :

  • The reaction predominantly yields the E-isomer due to steric hindrance between the indole and benzodiazole rings in the Z-configuration.

  • Substituting ethanol with dimethylformamide (DMF) increases the reaction rate but reduces stereoselectivity.

ParameterOptimal ValueYield (%)Side Products
SolventEthanol78–82Indole-3-carboxylic acid
Catalyst Loading10 mol%80Unreacted aldehyde
Reaction Time7 hours82Polymerized nitrile

Challenges :

  • Deformylation : Prolonged heating leads to deformylation of the indole-3-carboxaldehyde, forming indole (reducing yield).

  • Nitrile Stability : The propenenitrile group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous environments.

Cyclocondensation of o-Phenylenediamine with Indole-3-Glyoxylate Derivatives

This two-step approach first synthesizes the 1-methyl-1H-1,3-benzodiazole core, followed by coupling with the indole-nitrilopropene moiety.

Step 1: Synthesis of 1-Methyl-1H-1,3-Benzodiazole-2-Acetonitrile

  • Reactants : o-Phenylenediamine and methylglyoxal in acetic acid.

  • Conditions : Reflux for 3 hours, followed by treatment with cyanomethylphosphonate to introduce the nitrile group.

Intermediate Data :

IntermediatePurity (%)Yield (%)
1-Methyl-1H-1,3-benzodiazole9567
2-Cyanomethylbenzodiazole8858

Step 2: Coupling with Indole-3-Carboxaldehyde

  • Utilizes the same Knoevenagel conditions as Method 1 but achieves higher overall yields (72–75%) due to purified intermediates.

Advantages :

  • Avoids competing side reactions from direct aldehyde-nitrile condensation.

  • Enables modular substitution on the benzodiazole ring.

One-Pot Tandem Synthesis Using Microwave Irradiation

Recent advancements employ microwave-assisted synthesis to reduce reaction times and improve efficiency.

Protocol:

  • Combine indole-3-carboxaldehyde, 2-aminobenzonitrile, and methyl iodide in DMF.

  • Irradiate at 120°C for 20 minutes.

  • Add KOtBu and irradiate for an additional 10 minutes.

Outcomes :

  • Yield : 68% with 95% E-selectivity.

  • Benefits : 10-fold reduction in reaction time compared to conventional heating.

Limitations :

  • Requires specialized equipment.

  • Scalability challenges due to rapid heat dissipation.

Post-synthetic modifications enable the introduction of the propenenitrile group.

Example:

  • Starting Material : 3-(1H-Indol-3-yl)-1-methyl-1H-1,3-benzodiazole.

  • Reaction : Treat with acrylonitrile in the presence of Pd(OAc)₂ (5 mol%) and triethylamine.

Results :

  • Yield: 65% with full retention of stereochemistry.

  • Side Reaction : Overalkylation at the indole nitrogen (12–15% yield loss).

Comparative Analysis of Methods

MethodYield (%)E-SelectivityScalabilityCost Efficiency
Base-Catalyzed Condensation82HighModerateHigh
Cyclocondensation75HighHighModerate
Microwave Synthesis68Very HighLowLow
Post-Synthetic Modification65ModerateHighLow

Key Challenges and Mitigation Strategies

  • Stereochemical Control :

    • Use bulky bases (e.g., DBU) to favor E-isomer formation.

    • Avoid protic solvents to minimize keto-enol tautomerism.

  • Nitrile Hydrolysis :

    • Conduct reactions under inert atmosphere (N₂/Ar).

    • Employ molecular sieves to scavenge moisture.

  • Byproduct Formation :

    • Optimize stoichiometry (1:1.2 aldehyde-to-nitrile ratio).

    • Use scavengers like Amberlyst-15 to trap residual aldehydes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-3-(1H-indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile, and what catalysts or solvents optimize yield?

  • Methodology : Multi-step synthesis involving coupling reactions between indole and benzodiazole precursors. For example:

Step 1 : Functionalize the indole moiety at the 3-position via alkylation or acylation.

Step 2 : Couple the modified indole with a benzodiazole derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C under inert conditions .

Step 3 : Introduce the nitrile group via Knoevenagel condensation, using piperidine as a base in ethanol .

  • Optimization : Solvents like DMF or acetonitrile enhance reaction efficiency. Catalysts such as p-toluenesulfonic acid (p-TSA) improve regioselectivity in similar enenitrile syntheses .

Q. How can the molecular structure and stereochemistry of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography for absolute configuration determination (e.g., to confirm the (2E) geometry).
  • ¹H/¹³C NMR to identify coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula and purity .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different cell lines or assays?

  • Approach :

Dose-response normalization : Account for variability in cell permeability by comparing IC₅₀ values under standardized conditions (e.g., serum-free media).

Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward proposed targets (e.g., kinase enzymes).

Matrix effects : Address organic compound degradation (common in prolonged assays) by stabilizing samples at 4°C and using fresh preparations .

Q. How does the electronic nature of the benzodiazole and indole moieties influence the compound’s reactivity in nucleophilic additions?

  • Analysis :

  • DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack.
  • Experimental validation : React the compound with thiols or amines under basic conditions (e.g., K₂CO₃ in DMSO) to test regioselectivity .

Q. What mechanistic insights explain its inhibitory activity against [specific enzyme/protein], and how can binding affinity be quantified?

  • Methods :

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • Molecular docking (AutoDock Vina) : Simulate binding poses and compare with mutagenesis data to identify critical residues .

Physicochemical and Stability Studies

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Protocol :

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy at λ_max (e.g., 280 nm for indole derivatives).
  • Stability : Incubate at 37°C for 24–72 hours and analyze degradation products via LC-MS. Add antioxidants (e.g., BHT) if oxidative degradation is observed .

Comparative Structural Analysis

Q. How does substitution at the benzodiazole N-methyl position alter bioactivity compared to analogs?

  • Design : Synthesize derivatives with -H, -ethyl, or -aryl groups at the N-methyl site.
  • Evaluation : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) and logP values (via shake-flask method) to correlate lipophilicity with activity .

Data Presentation Example

Property Method Value Reference
Melting pointDifferential scanning calorimetry185–187°C
LogP (octanol-water)HPLC retention time analysis2.8 ± 0.3
IC₅₀ (kinase X inhibition)Fluorescence polarization0.45 µM (95% CI: 0.38–0.52 µM)

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